Desmethyl hydroxymethyl nifedipine lactone
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Overview
Description
Desmethyl hydroxymethyl nifedipine lactone is a derivative of nifedipine, a well-known calcium channel blocker used primarily for its antihypertensive and antianginal properties . This compound is part of the dihydropyridine class of calcium channel blockers, which are characterized by their ability to inhibit voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desmethyl hydroxymethyl nifedipine lactone typically involves the modification of nifedipine through various chemical reactions. One common method includes the oxidation of nifedipine to form hydroxymethyl derivatives, followed by lactonization to yield the lactone structure . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and lactonization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Desmethyl hydroxymethyl nifedipine lactone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various lactone derivatives, carboxylic acids, and amines .
Scientific Research Applications
Desmethyl hydroxymethyl nifedipine lactone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in treating hypertension and angina.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of desmethyl hydroxymethyl nifedipine lactone involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . These actions lead to lowered blood pressure and increased myocardial oxygen delivery .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: The parent compound, widely used as a calcium channel blocker.
Amlodipine: A third-generation dihydropyridine with a longer duration of action.
Nicardipine: Another dihydropyridine used for its antihypertensive properties.
Uniqueness
Desmethyl hydroxymethyl nifedipine lactone is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar dihydropyridines .
Properties
CAS No. |
92089-09-3 |
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Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6,13,17H,7H2,1-2H3 |
InChI Key |
HCYQSXXFMYUNFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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